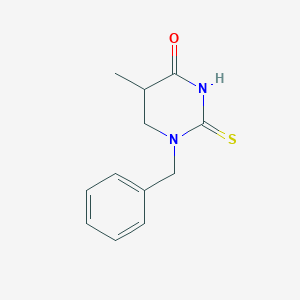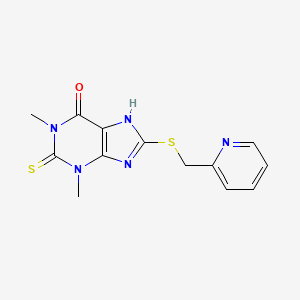
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is a complex organic compound that belongs to the class of xanthine derivatives This compound is characterized by the presence of a theophylline core, which is a well-known bronchodilator, and additional functional groups that enhance its chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- typically involves multi-step organic reactions. One common method includes the alkylation of theophylline with 2-pyridylmethyl chloride in the presence of a base such as potassium carbonate. This is followed by the introduction of a thio group using reagents like thiourea under acidic conditions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The use of automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the thio groups to thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and controlled temperatures.
Reduction: Lithium aluminum hydride, dry ether, and low temperatures.
Substitution: Nucleophiles like amines or alkoxides, solvents such as dimethylformamide, and moderate temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its bronchodilatory properties and potential as a therapeutic agent for respiratory diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- involves its interaction with molecular targets such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to bronchodilation and other physiological effects. The compound may also interact with adenosine receptors, contributing to its pharmacological profile.
類似化合物との比較
Similar Compounds
Theophylline: A well-known bronchodilator with a simpler structure.
Aminophylline: A compound that combines theophylline with ethylenediamine, enhancing its solubility.
Caffeine: Another xanthine derivative with stimulant properties.
Uniqueness
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- is unique due to its additional functional groups, which enhance its chemical reactivity and potential applications. The presence of the pyridylmethyl and thio groups allows for a broader range of chemical modifications and interactions, making it a versatile compound for research and development.
特性
CAS番号 |
6466-14-4 |
|---|---|
分子式 |
C13H13N5OS2 |
分子量 |
319.4 g/mol |
IUPAC名 |
1,3-dimethyl-8-(pyridin-2-ylmethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5OS2/c1-17-10-9(11(19)18(2)13(17)20)15-12(16-10)21-7-8-5-3-4-6-14-8/h3-6H,7H2,1-2H3,(H,15,16) |
InChIキー |
JEQRSEYZISVMFU-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
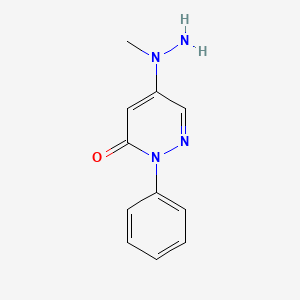
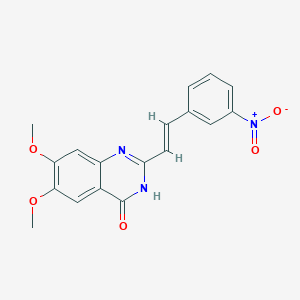

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
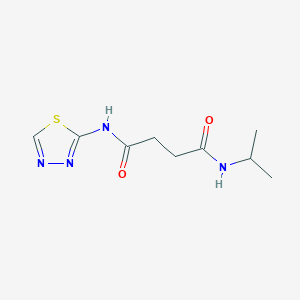
![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
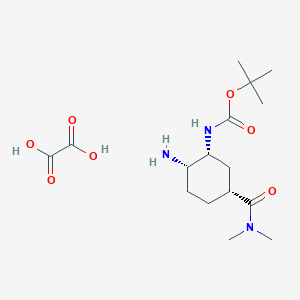
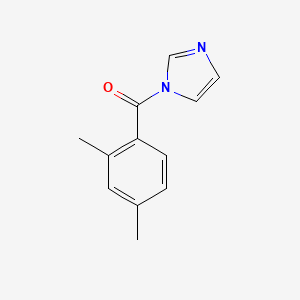
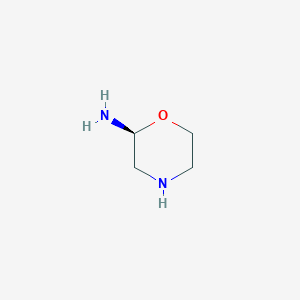
![2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[fluorene-9,9'-xanthene]-3',6'-diol](/img/structure/B12925213.png)
